molecular formula C15H9BrN2O2S B2527346 4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1207023-19-5

4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2527346
CAS No.: 1207023-19-5
M. Wt: 361.21
InChI Key: FMGLYHLCRJRWIY-UHFFFAOYSA-N
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Description

4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is an organic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a bromophenyl group, a dioxo group, and a carbonitrile group attached to a benzothiazine ring

Preparation Methods

The synthesis of 4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl group using bromine or other brominating agents.

    Incorporation of the Carbonitrile Group: This can be done through nucleophilic substitution reactions using cyanide sources.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonitrile group may also play a role in binding to active sites of proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds to 4-(2-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile include other benzothiazine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:

    4-(4-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile: Similar structure but with a different position of the bromine atom.

    4-(2-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2S/c16-12-5-1-2-6-13(12)18-10-11(9-17)21(19,20)15-8-4-3-7-14(15)18/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGLYHLCRJRWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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